![molecular formula C26H23NO6 B613528 Fmoc-D-Asp(OBzl)-OH CAS No. 150009-58-8](/img/structure/B613528.png)
Fmoc-D-Asp(OBzl)-OH
Description
Fmoc-D-Asp(OBzl)-OH is a dipeptide derivative of aspartic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the carboxylic acid. It is a common amino acid derivative used in peptide synthesis and other biotechnological applications. This compound has been studied extensively for its potential in drug discovery, biochemistry, and biotechnology. Fmoc-D-Asp(OBzl)-OH is a versatile and valuable tool for scientists, and it has been used in a variety of scientific research applications.
Scientific Research Applications
Fabrication of Functional Materials
Fmoc-modified amino acids, including Fmoc-D-Asp(OBzl)-OH, have been used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making it useful in material fabrication .
Self-Assembly Features
Fmoc-modified amino acids possess eminent self-assembly features . This property is particularly useful in nanotechnology and materials science, where the ability to self-assemble into complex structures is highly desirable .
Cell Cultivation
The properties of Fmoc-modified amino acids have been explored in relation to cell cultivation . Their ability to form stable structures can potentially provide a supportive environment for cell growth .
Drug Delivery Systems
Fmoc-modified amino acids have potential applications in drug delivery . Their self-assembling properties can be utilized to create drug carriers that can deliver therapeutic agents to specific targets in the body .
Catalytic Properties
Research has indicated that Fmoc-modified amino acids may have catalytic properties . This opens up potential applications in various chemical reactions and processes .
Therapeutic Properties
Fmoc-modified amino acids have been studied for their potential therapeutic properties . While this is a relatively new field of research, early results are promising .
Antibiotic Properties
Some studies have suggested that Fmoc-modified amino acids may have antibiotic properties . This could potentially lead to the development of new types of antibiotics .
Peptide Chemistry
Fmoc-modified amino acids, including Fmoc-D-Asp(OBzl)-OH, are used in peptide chemistry . They are particularly useful in the synthesis of azidopeptides, which have a wide range of applications .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAELAJEGGNKG-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144570 | |
Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asp(OBzl)-OH | |
CAS RN |
150009-58-8, 86060-84-6 | |
Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150009-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-aspartic acid 4-benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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